molecular formula C31H30N6O10S B592619 ThioFluor 623

ThioFluor 623

Cat. No.: B592619
M. Wt: 678.7 g/mol
InChI Key: CDPMXQUCTGVMFA-UXBLZVDNSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

ThioFluor 623 is a fluorescent probe specifically designed for the selective sensing and bioimaging of thiols. It exhibits a significant increase in fluorescence intensity upon exposure to thiols, making it a valuable tool in various scientific research fields .

Mechanism of Action

Target of Action

ThioFluor 623 is a fluorescent probe that primarily targets thiols . Thiols, also known as mercaptans, are organic compounds that contain a sulfur-hydrogen (-SH) group. They play a crucial role in various biological processes, including protein function, cellular signaling, and antioxidant defense .

Mode of Action

This compound operates through a selective and sensitive mechanism. Upon exposure to thiols, it responds with an increase in fluorescence intensity of up to 120-fold . This response is selective for thiols and occurs in aqueous media . In the absence of thiols, this compound is essentially non-fluorescent . The interaction with thiols causes cleavage of the probe, generating a fluorophore with an absorption maximum of 563 nm and emission at 623 nm .

Biochemical Pathways

These could include pathways related to oxidative stress and reactive sulfur species .

Pharmacokinetics

It is known that this compound is cell-permeable , suggesting it can be absorbed and distributed within biological systems

Result of Action

The primary result of this compound’s action is the generation of a fluorophore with an absorption maximum of 563 nm and emission at 623 nm upon interaction with thiols . This allows for the detection and bioimaging of thiols in a biological system . The fluorescence quantum yield of the cleaved product, generated in response to thiols, increases in more viscous media , suggesting its performance may be enhanced in certain biological systems.

Action Environment

The action of this compound is influenced by the presence of thiols in the environment . It is also known to perform ideally in more viscous media . .

Preparation Methods

Synthetic Routes and Reaction Conditions

ThioFluor 623 is synthesized through a multi-step organic synthesis processThe final product is obtained through a series of purification steps to ensure high purity .

Industrial Production Methods

Industrial production of this compound involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, pressure, and solvent systems, to achieve high yields and purity. The use of advanced purification techniques, such as chromatography, ensures the final product meets the required specifications .

Chemical Reactions Analysis

Types of Reactions

ThioFluor 623 primarily undergoes cleavage reactions in the presence of thiols. This cleavage results in the formation of a highly fluorescent product with an absorption maximum of 563 nanometers and emission at 623 nanometers .

Common Reagents and Conditions

The reaction of this compound with thiols typically occurs in aqueous media. Common reagents include cysteine and human serum albumin. The reaction conditions are mild, often taking place at room temperature and neutral pH .

Major Products Formed

The major product formed from the reaction of this compound with thiols is a fluorescent compound with enhanced fluorescence properties. This product is highly stable and suitable for various bioimaging applications .

Scientific Research Applications

ThioFluor 623 has a wide range of applications in scientific research:

Properties

IUPAC Name

N-[4-[(E)-2-[4-cyano-5-(dicyanomethylidene)-2,2-dimethylfuran-3-yl]ethenyl]phenyl]-N-[2-[2-(2-methoxyethoxy)ethoxy]ethyl]-2,4-dinitrobenzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C31H30N6O10S/c1-31(2)27(26(21-34)30(47-31)23(19-32)20-33)10-6-22-4-7-24(8-5-22)35(12-13-45-16-17-46-15-14-44-3)48(42,43)29-11-9-25(36(38)39)18-28(29)37(40)41/h4-11,18H,12-17H2,1-3H3/b10-6+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CDPMXQUCTGVMFA-UXBLZVDNSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C(=C(C(=C(C#N)C#N)O1)C#N)C=CC2=CC=C(C=C2)N(CCOCCOCCOC)S(=O)(=O)C3=C(C=C(C=C3)[N+](=O)[O-])[N+](=O)[O-])C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1(C(=C(C(=C(C#N)C#N)O1)C#N)/C=C/C2=CC=C(C=C2)N(CCOCCOCCOC)S(=O)(=O)C3=C(C=C(C=C3)[N+](=O)[O-])[N+](=O)[O-])C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C31H30N6O10S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

678.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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